molecular formula C18H16N2O3S B6506579 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide CAS No. 1421528-06-4

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide

Cat. No. B6506579
CAS RN: 1421528-06-4
M. Wt: 340.4 g/mol
InChI Key: MEDHATBJUWSIEO-UHFFFAOYSA-N
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Description

The compound “N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A common method for synthesizing benzofuran derivatives involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .


Molecular Structure Analysis

The molecular structure of “N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide” is complex, containing a benzofuran ring, a benzothiazole ring, and a carboxamide group . The benzofuran ring is a heterocyclic compound consisting of a fused benzene and furan ring .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, they can undergo metal-free cyclization, oxidative cyclization, and hydroalkoxylation reactions . They can also undergo isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor potential. N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide falls into this category. Research indicates that it may inhibit tumor growth and proliferation, making it a promising candidate for cancer therapy . Further investigations are needed to understand its precise mechanisms and potential clinical applications.

Antibacterial Properties

The compound also exhibits antibacterial activity. Researchers have explored its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Investigating its mode of action and potential applications in treating bacterial infections is an ongoing area of interest .

Anti-Oxidative Effects

Oxidative stress plays a crucial role in various diseases. Benzofuran derivatives, including our compound of interest, have demonstrated anti-oxidative properties. These compounds scavenge free radicals and protect cells from oxidative damage. Understanding their specific mechanisms and potential therapeutic applications is essential .

Anti-Viral Potential

Given the global impact of viral infections, compounds with anti-viral activity are highly sought after. N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide has been investigated for its anti-hepatitis C virus (HCV) activity. Researchers believe it could be a valuable therapeutic agent for managing HCV infections .

Novel Synthetic Methods

Researchers have developed novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions. These synthetic approaches expand the compound’s potential applications .

Potential Natural Drug Lead

Considering its diverse biological activities, N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide holds promise as a natural drug lead compound. Researchers continue to explore its therapeutic potential and evaluate its safety and efficacy .

Future Directions

The future directions for the study of “N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthetic methodologies could also be a focus of future research .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-14(11-5-6-15-12(9-11)7-8-23-15)10-19-17(22)18-20-13-3-1-2-4-16(13)24-18/h1-6,9,14,21H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDHATBJUWSIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide

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